Fmoc-Cys(Bzl)-OPfp
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Overview
Description
“Fmoc-Cys(Bzl)-OH” is also known as “N-Fmoc-S-benzyl-L-cysteine”. It has a molecular weight of 433.5 and a molecular formula of C25H23NO4S . It is an Fmoc protected cysteine derivative .
Synthesis Analysis
The synthesis of “Fmoc-Cys(Bzl)-OH” involves protecting group chemistry for the cysteine thiol group . This process has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Molecular Structure Analysis
The molecular structure of “Fmoc-Cys(Bzl)-OH” consists of 25 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The molecule contains a total of 57 bonds, including 34 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 2 double bonds, and 18 aromatic bonds .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-Cys(Bzl)-OH” are primarily centered around the protection and deprotection of the cysteine thiol group . These reactions facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical and Chemical Properties Analysis
“Fmoc-Cys(Bzl)-OH” has a molecular weight of 433.52 and a molecular formula of C25H23NO4S . It is recommended to be stored at a temperature between 2-8°C .Mechanism of Action
Target of Action
Fmoc-Cys(Bzl)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains, where it acts as a protective group for the cysteine residue during peptide synthesis .
Mode of Action
This compound interacts with its targets by attaching to the amino groups in peptide chains, thereby protecting the cysteine residue during the synthesis process . This protection is crucial as it prevents unwanted side reactions that could disrupt the desired peptide sequence.
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
Its properties such as stability and reactivity are crucial for its role in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the cysteine residue, it ensures the integrity of the peptide chain during the synthesis process .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction is typically allowed to proceed at room temperature for optimal results . The choice of solvent, such as dimethylformamide, can also impact the efficacy of the compound’s action .
Safety and Hazards
“Fmoc-Cys(Bzl)-OH” may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this substance .
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-Cys(Bzl)-OPfp interacts with various biomolecules in biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . The Fmoc group on the cysteine residue allows for the protection and subsequent deprotection of cysteine, facilitating these biochemical interactions .
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the cysteine residue during synthesis, preventing unwanted reactions. Once the peptide chain is formed, the Fmoc group can be removed, allowing the cysteine residue to participate in disulfide bond formation, a critical component of protein structure .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSBWKIZVGTFE-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583796 |
Source
|
Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-95-9 |
Source
|
Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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